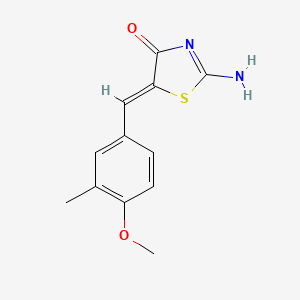![molecular formula C15H19ClN2O3S B5407626 2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5407626.png)
2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride is a chemical compound that has been widely used in scientific research. It is also known as TAK-659 and is a potent and selective inhibitor of a protein kinase called Bruton's tyrosine kinase (BTK). BTK is a key component in the B-cell receptor signaling pathway, which is essential for the development and function of B-cells.
作用机制
2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride works by binding to the ATP-binding site of BTK, which prevents its activation and downstream signaling. BTK is a key component in the B-cell receptor signaling pathway, which is essential for the development and function of B-cells. Inhibition of BTK by this compound leads to the suppression of B-cell activation and survival, which makes it a promising therapeutic target for autoimmune diseases and B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit B-cell activation and survival, which makes it a promising therapeutic target for autoimmune diseases and B-cell malignancies. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. Additionally, it has been shown to have antitumor effects, which makes it a potential candidate for cancer therapy.
实验室实验的优点和局限性
The advantages of using 2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride in lab experiments are its potency and selectivity for BTK. It is a valuable tool for studying the B-cell receptor signaling pathway and its role in various biological processes. However, its limitations include its potential off-target effects and toxicity, which may affect the interpretation of the experimental results.
未来方向
There are several future directions for the research on 2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride. One direction is the development of more potent and selective BTK inhibitors for the treatment of autoimmune diseases and B-cell malignancies. Another direction is the investigation of the role of BTK in other biological processes, such as innate immunity and T-cell signaling. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and autoimmune diseases is an area of future research.
合成方法
The synthesis of 2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride involves several steps. The first step is the reaction of 2-bromo-4-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenol with potassium acetate in acetic acid to form 2-acetoxy-4-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenol. The second step involves the reaction of the intermediate product with chloroacetyl chloride in the presence of triethylamine to form 2-(2-chloroacetyl-4-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetate. The final step is the reaction of the intermediate product with hydrochloric acid to form this compound.
科学研究应用
2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride has been extensively used in scientific research as a tool to study the B-cell receptor signaling pathway. It has been shown to be a potent and selective inhibitor of BTK, which makes it a valuable tool for investigating the role of BTK in various biological processes. It has been used to study the function of BTK in B-cell development, activation, and survival, as well as its role in autoimmune diseases, such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
2-[2-methoxy-6-[(thiophen-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S.ClH/c1-19-13-6-2-4-11(15(13)20-10-14(16)18)8-17-9-12-5-3-7-21-12;/h2-7,17H,8-10H2,1H3,(H2,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIPNFCEODXJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)N)CNCC2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5407563.png)
![2,6-difluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5407567.png)

![1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-3'-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B5407574.png)
![1-[(4-methoxy-1-piperidinyl)sulfonyl]-2-(2-phenylethyl)piperidine](/img/structure/B5407575.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate](/img/structure/B5407583.png)

![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-isoxazolesulfonamide](/img/structure/B5407593.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5407600.png)
![4-[2-cyano-2-(3-methylphenyl)vinyl]benzoic acid](/img/structure/B5407631.png)
![4-{[2-(1-benzofuran-5-yl)-1H-imidazol-1-yl]methyl}-1-ethyl-1H-pyrazole](/img/structure/B5407633.png)

![2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5407655.png)
